Methyl 2-cyclohexylideneacetate
Overview
Description
“Methyl 2-cyclohexylideneacetate” is a chemical compound with the molecular formula C9H14O2 . It has a molecular weight of 154.21 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclohexylidene ring attached to an acetate group . The InChI code for the compound is 1S/C9H14O2/c1-11-9(10)7-8-5-3-2-4-6-8/h7H,2-6H2,1H3 .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 154.21 g/mol . The compound has a complexity of 162 and a topological polar surface area of 26.3 Ų .Scientific Research Applications
Cyclopropyl Building Blocks in Organic Synthesis
Methyl 2-cyclohexylideneacetate serves as a precursor in the synthesis of cyclopropylideneacetates, which are versatile multifunctional building blocks for organic synthesis. These compounds are prepared through a series of reductive cyclopropanation, mesylation, oxidative cleavage, and dehydromesylation reactions. The synthesized cyclopropylideneacetates find applications in various synthetic routes, contributing to the advancement of organic synthesis methodologies (Limbach et al., 2004).
Building Blocks for Cyclopropyl-Containing Amino Acids
This compound is instrumental in the synthesis of cyclopropyl-containing amino acids, which are valuable in the field of peptidomimetics and drug design. Through a series of chemical transformations, including Michael additions and Diels–Alder reactions, this compound facilitates the production of protected cyclopropyl-containing amino acids, showcasing its utility in the synthesis of geometrically constrained bicyclic peptidomimetics (Limbach et al., 2009).
Catalytic Reactions in Organic Chemistry
In the realm of catalytic organic reactions, this compound is employed in nickel-catalyzed [3 + 2 + 2] cocyclization reactions with alkynes, leading to the synthesis of cycloheptadiene derivatives. This application underscores the compound's role in facilitating complex catalytic reactions, contributing to the development of new synthetic methodologies in organic chemistry (Saito et al., 2004).
Safety and Hazards
“Methyl 2-cyclohexylideneacetate” is classified under the GHS07 category. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
methyl 2-cyclohexylideneacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-11-9(10)7-8-5-3-2-4-6-8/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYXINHPLNNOSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456079 | |
Record name | Methyl 2-cyclohexylideneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40203-74-5 | |
Record name | Acetic acid, 2-cyclohexylidene-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40203-74-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-cyclohexylideneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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